1,2-Bis(chlorodimethylsilyl)ethane, also abbreviated as BCSE, is an organosilicon compound. Organosilicon compounds are a class of chemicals with silicon-carbon bonds. BCSE is a colorless liquid at room temperature []. It has been used as a protecting group in organic synthesis, particularly for primary amines [].
The molecule consists of a central ethane (C2H6) chain with two chlorinated dimethylsilyl groups (Si(CH3)2Cl) bonded to each end of the ethane backbone. The silicon atoms have four bonds, three with methyl groups (CH3) and one with a chlorine atom (Cl). The carbon-carbon and carbon-silicon bonds are single bonds [].
One important application of BCSE is its use as a protecting group for primary amines in organic synthesis. Primary amines are functional groups that can be problematic in certain reactions due to their reactivity. BCSE can be used to temporarily mask the amine group, rendering it unreactive, and then later removed under specific conditions to regenerate the free amine [].
An example of the reaction scheme for BCSE protecting a primary amine is shown below:
R-NH2 (primary amine) + ClSi(CH3)2CH2CH2Si(CH3)2Cl (BCSE) -> R-NH(Si(CH3)2CH2CH2Si(CH3)2Cl) (protected amine) + 2 HCl
where R represents an organic group [].
The deprotection reaction to remove BCSE and regenerate the amine can be achieved using various methods, such as treatment with fluoride sources [].
1,2-Bis(chlorodimethylsilyl)ethane finds application in organic synthesis as a protecting group for primary amines. Due to the ease of introduction and removal of the dimethylsilyl chloride group, it serves as a temporary protection strategy for the amine functionality, allowing for further manipulation of the molecule without affecting the amine. The silylation reaction is typically performed under mild conditions with the corresponding amine and 1,2-Bis(chlorodimethylsilyl)ethane in the presence of a base []. The removal of the protecting group can be achieved through acidic hydrolysis or with fluoride sources [].
,2-Bis(chlorodimethylsilyl)ethane is used as an additive in silicone-based materials to enhance their properties. When incorporated into polymers, it acts as a non-functional dipodal silane, improving various aspects of the material. Here's how it benefits the material properties:
Corrosive